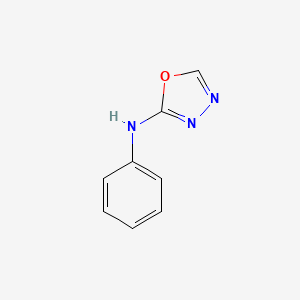
N-Phenyl-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-Phenyl-1,3,4-oxadiazol-2-amine involves heating a precursor compound in ethanol in the presence of sodium hydroxide and iodine in potassium iodide . Another approach includes the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride, followed by basification with potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin.
Reduction: Reduction reactions often involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, often using reagents like acid chlorides or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Sodium hydroxide
- Iodine in potassium iodide
- Phosphorus oxychloride
- Acid chlorides
- Ammonium thiocyanate
Major Products
The major products formed from these reactions include various substituted oxadiazoles, thiazolidinones, and coupled heterocyclic derivatives .
Scientific Research Applications
N-Phenyl-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Phenyl-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like thymidylate synthase, histone deacetylase, and topoisomerase II, thereby preventing cell proliferation . It also targets pathways such as the NF-kB signaling pathway and tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
- N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methylaniline
- 5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine
Uniqueness
N-Phenyl-1,3,4-oxadiazol-2-amine is unique due to its broad spectrum of biological activities and its ability to undergo various chemical reactions, making it a versatile compound in both research and industrial applications .
Biological Activity
N-Phenyl-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of hydrazine derivatives with various carbonyl compounds. This method allows for the introduction of different substituents on the phenyl ring, which can significantly affect biological activity. Various derivatives have been synthesized to explore their potential as anticancer agents and antimicrobial agents.
2. Anticancer Activity
This compound and its derivatives have shown promising anticancer activity across various cancer cell lines.
Case Studies and Findings:
- Anticancer Screening : A study reported that derivatives of 1,3,4-oxadiazole exhibited significant cytotoxic effects against multiple cancer cell lines including leukemia (K-562), melanoma (MDA-MB-435), and breast cancer (T47D) with growth inhibition percentages ranging from 40% to 54% at a concentration of 10 µM .
| Cell Line | % Growth Inhibition at 10 µM |
|---|---|
| K-562 (Leukemia) | 47.22% |
| MDA-MB-435 | 39.77% |
| T47D (Breast) | 34.27% |
The mechanism by which N-phenyl derivatives exert their anticancer effects may involve the induction of apoptosis and inhibition of key kinases involved in cancer cell proliferation. For example, some derivatives have been identified as potent Axl kinase inhibitors with IC50 values as low as 0.010 µM .
3. Antimicrobial Activity
The oxadiazole ring has also been associated with antimicrobial properties, making N-phenyl derivatives valuable in the fight against various pathogens.
Antimicrobial Studies:
Research indicates that compounds containing the oxadiazole moiety exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds tested against Staphylococcus aureus and Escherichia coli demonstrated antibacterial activity that was comparable or superior to standard antibiotics .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. aureus | <8 µg/mL |
| E. coli | <16 µg/mL |
4. Other Biological Activities
Beyond anticancer and antimicrobial effects, N-phenyl-1,3,4-oxadiazol-2-amines have shown potential in other areas:
Anti-inflammatory and Analgesic Effects:
Studies have suggested that some derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Structure–Activity Relationship (SAR):
The biological activity of these compounds is often influenced by their structural features. Modifications to the phenyl ring or the oxadiazole core can enhance efficacy or alter selectivity towards specific biological targets.
Properties
CAS No. |
1750-80-7 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C8H7N3O/c1-2-4-7(5-3-1)10-8-11-9-6-12-8/h1-6H,(H,10,11) |
InChI Key |
OTIGSQDCBPRVEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















